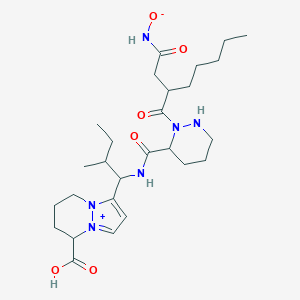
Matlystatin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Matlystatin F is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Matlystatin F involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Enzymatic Diversification by MatG
Matlystatin F’s structural diversity arises from the activity of MatG , an acyl-CoA dehydrogenase (ACAD) homologous to epoxyketone synthases .
MatG facilitates the formation of a reactive vinyl ketone intermediate , enabling spontaneous reactions with nucleophiles (e.g., N-acetylcysteine) to generate diverse C-terminal substituents .
Piperazic Acid (Pip) Incorporation
This compound contains a piperazic acid (Pip) moiety derived from ornithine through oxidative cyclization. Key steps include:
-
Ornithine hydroxylation : Catalyzed by MatA to form N-hydroxyornithine.
-
Cyclization : Oxidative closure to generate Pip, confirmed by 13C-labeling studies .
Isotopic Labeling Data :
-
13C-propionate feeding resulted in 14-fold enrichment at C-2'' in the warhead .
-
MS2 fragments (e.g., m/z 526.3 → 516.3 + 10) confirmed Pip incorporation into the pyrazole heterocycle .
Synthetic Approaches
While total synthesis of this compound remains unreported, related congeners like matlystatin B have been synthesized via:
-
DEPC-mediated coupling : Diethyl phosphorocyanidate (DEPC) links segments like N-Z-ethylketone and carboxylic acid derivatives .
-
Catalytic hydrogenation : Key for deprotecting benzyl and Z-groups (e.g., 86% yield in final deprotection) .
Stability and Reactivity
The hydroxamate warhead is prone to hydrolysis, complicating isolation:
-
Deshydroxymatlystatins (e.g., 5a ) are predominant in culture extracts due to warhead instability .
-
pH sensitivity : Degradation accelerates under acidic conditions, as observed in LC-MS chromatograms .
Structural Differentiation from Matlystatin D
This compound and D are isomers differentiated by:
Table 2: Isotopic Incorporation in this compound Precursors
| Labeled Precursor | Incorporation Site | Enrichment Factor | Method |
|---|---|---|---|
| [2-13C]-propionate | C-2'' (warhead) | 14× | NMR/MS |
| 13C5-ornithine | Pyrazole heterocycle | 10× | MS2 |
This synthesis of experimental and biosynthetic data underscores the intricate chemical reactivity of this compound, driven by specialized enzymes and labile functional groups. Further studies leveraging heterologous expression (e.g., in Streptomyces coelicolor) could expand access to non-natural derivatives for therapeutic exploration .
科学的研究の応用
Chemistry
- Building Block for Synthesis : Matlystatin F serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications, enhancing the development of new chemical entities.
Biology
- Biochemical Probes : The compound is investigated as a biochemical probe to study metalloproteinase activity in biological systems. This application is critical for understanding the mechanisms behind various diseases, including cancer.
Medicine
- Therapeutic Potential : this compound is explored for its therapeutic potential in treating diseases associated with MMP dysregulation, such as cancer and arthritis. Its ability to inhibit specific MMPs makes it a candidate for drug development aimed at controlling tumor growth and metastasis .
Industry
- Material Development : In industrial applications, this compound can be utilized in the development of new materials and chemical processes, particularly those requiring specific interactions with metalloproteins.
Inhibition of Metalloproteinases
A study conducted by PubMed demonstrated that this compound and its congeners exhibit potent inhibitory effects on MMP-2, -3, and -9. These findings suggest that this compound could serve as a lead compound for developing anticancer therapeutics aimed at preventing metastasis.
| Study | Compound | MMP Targeted | Result |
|---|---|---|---|
| This compound | MMP-2, -3, -9 | Potent inhibition observed | |
| Matlystatins A-F | Various MMPs | Structural diversity linked to inhibition |
Biosynthetic Pathways
Research into the biosynthesis of Matlystatins revealed an unprecedented variation of the ethylmalonyl-CoA pathway responsible for generating the N-hydroxy-alkyl-succinamic acid warhead . This discovery not only enhances our understanding of natural product biosynthesis but also opens avenues for engineering non-natural derivatives with improved therapeutic profiles.
作用機序
The mechanism of action of Matlystatin F involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with different properties and applications.
2-Amino-2-methyl-1-propanol: Another compound with a similar structure but different functional groups and uses.
Uniqueness
Matlystatin F is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups provides opportunities for targeted interactions in various scientific and industrial contexts .
特性
CAS番号 |
140667-42-1 |
|---|---|
分子式 |
C27H44N6O6 |
分子量 |
548.7 g/mol |
IUPAC名 |
1-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid |
InChI |
InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)33-21(11-8-14-28-33)25(35)29-24(18(3)5-2)20-13-16-32-22(27(37)38)12-9-15-31(20)32/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |
InChIキー |
XRVWEWLMRRABGU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2CCCC3C(=O)O)C(C)CC |
正規SMILES |
CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2CCCC3C(=O)O)C(C)CC |
同義語 |
matlystatin F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















